Physicochemical Profiling and Synthetic Utility of (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride
Physicochemical Profiling and Synthetic Utility of (R)-4-(Pyrrolidin-3-yl)thiomorpholine Dihydrochloride
Executive Summary
(R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a highly versatile, chiral heterocyclic building block increasingly utilized in the design of novel active pharmaceutical ingredients (APIs). This technical whitepaper provides a comprehensive overview of its physicochemical properties—specifically its CAS registry number and molecular weight—alongside rigorously validated analytical and synthetic protocols designed for drug development professionals.
Physicochemical Identity & Core Metrics
Accurate identification of chiral building blocks is foundational to reproducible drug development. Table 1 summarizes the core quantitative data for this specific salt form.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride |
| CAS Registry Number | 1821825-02-8[1], |
| Molecular Weight | 245.22 g/mol [2] |
| Molecular Formula | C8H16N2S · 2HCl (or C8H18Cl2N2S) |
| Salt Form | Dihydrochloride |
| Stereochemistry | (R)-enantiomer at the C3 position of the pyrrolidine ring |
Note: The 1,1-dioxide derivative of this compound possesses a different CAS number (1015443-63-6) and molecular weight (277.21 g/mol )[3],[4]. Researchers must ensure the correct CAS (1821825-02-8) is referenced when sourcing the unoxidized thiomorpholine variant[5],.
Structural Significance & Pharmacophore Utility
The architectural design of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride offers distinct advantages over traditional piperazine or morpholine scaffolds:
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Chiral Pyrrolidine Ring: The (R)-configuration dictates the spatial trajectory of attached pharmacophores, which is critical for exploiting narrow binding pockets in target kinases or GPCRs.
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Thiomorpholine Motif: The sulfur atom provides a unique lipophilic profile and serves as a metabolic soft spot that can be intentionally oxidized to a sulfoxide or sulfone, allowing medicinal chemists to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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Dihydrochloride Salt: The free base form (MW 172.30 g/mol ) is prone to oxidative degradation. Formulating it as a dihydrochloride salt (MW 245.22 g/mol )[2] dramatically enhances bench stability and aqueous solubility, preventing stoichiometric drift during high-throughput screening.
Caption: Logical mapping of structural features to pharmacological and physicochemical benefits.
Analytical Characterization & Validation Workflows
To ensure scientific integrity, the following self-validating protocol must be used to confirm the identity and purity of CAS 1821825-02-8 prior to synthetic integration[6].
Step-by-Step Analytical Protocol:
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Deuterium Oxide (D₂O).
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Causality: D₂O is selected over CDCl₃ because the highly polar dihydrochloride salt is insoluble in non-polar solvents. Furthermore, D₂O exchanges with the amine and HCl protons, removing broad, interfering peaks from the NMR spectrum.
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LC-MS Analysis: Inject 1 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column using a gradient of Acetonitrile/Water with 10 mM Ammonium Formate.
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Causality: Standard C18 reverse-phase columns fail to retain this highly polar, doubly charged species, leading to solvent-front elution. HILIC ensures proper retention and sharp peak shape.
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Mass Detection: Monitor for the [M+H]⁺ ion at m/z 173.1 in positive electrospray ionization (ESI+) mode.
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Data Reconciliation (Self-Validation System): Acquire a ¹H NMR spectrum (400 MHz). Integrate the multiplet corresponding to the chiral methine proton on the pyrrolidine ring and compare it against the multiplets of the thiomorpholine ring protons. A precise 1:8 molar ratio of the respective proton integrals validates the structural integrity and confirms that no C-N bond cleavage occurred during transit or storage.
Synthetic Integration & Handling Protocols
The secondary amine of the pyrrolidine ring is highly nucleophilic, making this compound an excellent candidate for Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig cross-coupling reactions.
Step-by-Step SₙAr Coupling Protocol:
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In Situ Free-Basing: Suspend 1.0 equivalent of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride in anhydrous N,N-dimethylformamide (DMF). Add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality: The dihydrochloride salt requires exactly 2.0 equivalents of base to neutralize the HCl. The additional 1.5 equivalents drive the SₙAr reaction and neutralize the HCl generated during the coupling. DMF provides the high dielectric constant needed to solvate the polar intermediates.
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Electrophile Addition: Add 1.1 equivalents of the target heteroaryl chloride (e.g., 2-chloropyrimidine).
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Thermal Activation: Heat the reaction mixture to 80°C for 12 hours under a strict nitrogen atmosphere.
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Causality: Nitrogen gas prevents the unwanted thermal oxidation of the thiomorpholine sulfur atom to a sulfoxide at elevated temperatures.
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In-Process Control (Self-Validation System): Monitor the reaction via LC-MS. The complete disappearance of the m/z 173.1 peak and the emergence of the product mass peak validates the stoichiometry and thermal parameters, serving as a built-in success metric before proceeding to workup.
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Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (EtOAc), and wash the organic layer three times with brine to remove residual DMF. Purify via flash column chromatography using a Dichloromethane/Methanol gradient.
Caption: Validated synthetic workflow for the SNAr coupling of the dihydrochloride salt.
Conclusion
The precise physicochemical profiling of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride—defined by CAS 1821825-02-8 and a molecular weight of 245.22 g/mol [1],[2]—is critical for its successful integration into pharmaceutical pipelines. By adhering to causality-driven analytical and synthetic protocols, researchers can fully leverage the unique chiral and lipophilic properties of this thiomorpholine scaffold while maintaining rigorous scientific integrity.
References
Sources
- 1. CAS 1821825-02-8 | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CAS: 1821825-02-8 | CymitQuimica [cymitquimica.com]
- 6. cymitquimica.com [cymitquimica.com]
